3-Iodo-1,8-naphthyridine
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Overview
Description
3-Iodo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are used in the synthesis of various natural products, pharmaceuticals, dyes, and biologically active molecules
Mechanism of Action
Target of Action
3-Iodo-1,8-naphthyridine is a derivative of 1,8-naphthyridines, which are known for their diverse biological activities . The primary targets of 1,8-naphthyridines are often bacterial enzymes, such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial drugs .
Mode of Action
Related compounds like nalidixic acid, a 1,8-naphthyridine derivative, selectively and reversibly block dna replication in susceptible bacteria . They inhibit a subunit of DNA gyrase and topoisomerase IV and induce the formation of cleavage complexes
Biochemical Pathways
Considering its potential antibacterial activity, it might interfere with the dna replication process in bacteria by inhibiting key enzymes like dna gyrase and topoisomerase iv . This inhibition could disrupt the normal cell division process, leading to bacterial cell death.
Result of Action
Given its potential antibacterial activity, it may lead to the death of bacterial cells by inhibiting key enzymes involved in dna replication .
Biochemical Analysis
Biochemical Properties
1,8-naphthyridines, the parent compound, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some 1,8-naphthyridine derivatives have shown potent activity against various tumor and non-tumor cell lines
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1,8-naphthyridine typically involves the electrophilic cyclization of 2-amino nicotinaldehyde. The reaction is carried out under mild conditions using iodine as the electrophilic iodine source. The process involves the formation of an intermediate, which undergoes cyclization to yield the desired product . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of efficient electrophilic iodine sources such as iodine, N-iodosuccinimide, or iodine monochloride ensures high overall yields. The reaction is typically carried out in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, cyclized heterocycles, and oxidized or reduced derivatives .
Scientific Research Applications
3-Iodo-1,8-naphthyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound without the iodine substitution.
3-Chloro-1,8-naphthyridine: A similar compound with a chlorine atom instead of iodine.
3-Bromo-1,8-naphthyridine: A similar compound with a bromine atom instead of iodine.
Uniqueness: The iodine atom’s larger size and higher polarizability contribute to its unique chemical properties and biological activities .
Biological Activity
3-Iodo-1,8-naphthyridine is a notable compound within the 1,8-naphthyridine family, recognized for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological properties and mechanisms of action associated with this compound.
Overview of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold has garnered significant attention due to its broad spectrum of biological activities, including:
- Antimicrobial
- Antiviral
- Anticancer
- Anti-inflammatory
- Analgesic
These properties make 1,8-naphthyridines potential candidates in therapeutic and medicinal research. The structural diversity of these compounds allows for various modifications that can enhance their efficacy and selectivity against specific biological targets .
Synthesis of this compound
The synthesis of this compound typically involves electrophilic cyclization reactions. Recent studies have successfully demonstrated efficient synthetic pathways using 2-amino-nicotinaldehyde as a precursor. This method not only yields high overall returns but also allows for the introduction of iodine at the 3-position, which is crucial for enhancing biological activity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with iodine substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Potential
The anticancer properties of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cell lines through several mechanisms:
- DNA Intercalation : Compounds can intercalate between DNA base pairs, disrupting replication.
- Topoisomerase Inhibition : Inhibition of topoisomerases I and II prevents DNA unwinding necessary for replication.
- Cell Cycle Arrest : Induction of cell cycle arrest at various checkpoints leads to reduced proliferation .
Table 1 summarizes the anticancer activity against various cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
LNCaP (Prostate) | 10.0 | Topoisomerase inhibition |
HeLa (Cervical) | 15.0 | DNA intercalation |
Neuroprotective Effects
Emerging evidence suggests that derivatives of 1,8-naphthyridine may also exhibit neuroprotective effects. Studies have indicated potential applications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. The proposed mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study conducted on prostate cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways.
- Neuroprotective Study : Another investigation focused on the neuroprotective effects against oxidative stress-induced neuronal damage in vitro. Results showed that treatment with the compound led to reduced levels of reactive oxygen species (ROS) and improved cell survival rates.
Properties
IUPAC Name |
3-iodo-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKFMNGWPJZDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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